5-[4-(4-methoxybenzoyl)piperazin-1-yl]-2-(4-propoxyphenyl)-1,3-oxazole-4-carbonitrile is a synthetic compound with significant potential in scientific research. Its molecular formula is , and it has a molecular weight of approximately 446.507 g/mol. This compound is characterized by its unique structure, which includes an oxazole ring, a piperazine moiety, and multiple aromatic substituents, making it a subject of interest in medicinal chemistry and pharmacology.
The compound is cataloged in various chemical databases and suppliers, including BenchChem and PubChem, which provide detailed information about its properties, synthesis methods, and potential applications.
5-[4-(4-methoxybenzoyl)piperazin-1-yl]-2-(4-propoxyphenyl)-1,3-oxazole-4-carbonitrile belongs to the class of heterocyclic compounds, specifically those containing oxazole and piperazine rings. It is classified as a research chemical with potential applications in drug development due to its structural features that may interact with biological targets.
The synthesis of 5-[4-(4-methoxybenzoyl)piperazin-1-yl]-2-(4-propoxyphenyl)-1,3-oxazole-4-carbonitrile typically involves multi-step organic reactions. While specific methods can vary, common approaches include:
Technical details regarding reaction conditions such as temperature, solvents, and catalysts are crucial for optimizing yield and purity but are not always disclosed in available literature .
The molecular structure of 5-[4-(4-methoxybenzoyl)piperazin-1-yl]-2-(4-propoxyphenyl)-1,3-oxazole-4-carbonitrile can be represented using various chemical notation systems:
InChI=1S/C25H26N4O4/c1-3-16-32-19-10-8-18(9-11-19)23-27-21(17-26)25(33-23)29-14-12-28(13-15-29)24(30)20-6-4-5-7-22(20)31-2/h4-11H,3,12-16H2,1-2H3This representation provides insight into the connectivity of atoms within the molecule.
The compound's structural data includes:
CCCOC1=CC=C(C=C1)C2=NC(=C(O2)N3CCN(CC3)C(=O)C4=CC=CC=C4OC)C#N.5-[4-(4-methoxybenzoyl)piperazin-1-yl]-2-(4-propoxyphenyl)-1,3-oxazole-4-carbonitrile may participate in various chemical reactions typical for compounds with similar functional groups:
These reactions are crucial for modifying the compound to enhance its biological activity or to create derivatives with specific properties .
The physical properties of 5-[4-(4-methoxybenzoyl)piperazin-1-yl]-2-(4-propoxyphenyl)-1,3-oxazole-4-carbonitrile include:
Chemical properties include stability under standard laboratory conditions and reactivity towards nucleophiles and electrophiles due to the presence of functional groups like carbonitrile and piperazine.
Relevant data regarding melting point or boiling point may not be readily available but can be determined through experimental methods.
5-[4-(4-methoxybenzoyl)piperazin-1-yl]-2-(4-propoxyphenyl)-1,3-oxazole-4-carbonitrile has potential applications in scientific research, particularly in:
Further research could expand its utility in various fields within medicinal chemistry and pharmacology.
CAS No.: 32986-79-1
CAS No.: 1192-42-3
CAS No.: 39015-77-5
CAS No.: 21115-85-5
CAS No.: 39492-88-1